4-Cyano-3-nitrobenzoic acid is an aromatic compound characterized by the presence of both a cyano group and a nitro group attached to a benzoic acid structure. Its chemical formula is C₈H₄N₂O₄, and it has a molecular weight of 192.13 g/mol. This compound features a benzene ring with two substituents: a cyano group (-C≡N) at the para position and a nitro group (-NO₂) at the meta position relative to the carboxylic acid (-COOH) functional group. The structural complexity and functional groups contribute to its diverse chemical reactivity and biological activity.
These reactions highlight its versatility in organic synthesis and chemical transformations.
Research indicates that 4-cyano-3-nitrobenzoic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and antimicrobial properties. Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes, suggesting that 4-cyano-3-nitrobenzoic acid may also possess enzyme inhibitory effects. Its toxicity profile indicates that it can be harmful if ingested or if it comes into contact with skin, necessitating careful handling in laboratory settings .
Several methods exist for synthesizing 4-cyano-3-nitrobenzoic acid:
These synthetic routes allow for the production of 4-cyano-3-nitrobenzoic acid with varying degrees of efficiency and yield.
4-Cyano-3-nitrobenzoic acid finds applications in several fields:
Studies on the interactions of 4-cyano-3-nitrobenzoic acid with biological systems have revealed its potential as a ligand in coordination chemistry. It can bind to metal ions, which may enhance its biological activity or alter its pharmacokinetic properties. Furthermore, interaction studies have indicated that it may modulate enzyme activity, which could lead to therapeutic applications .
Several compounds share structural similarities with 4-cyano-3-nitrobenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
4-Hydroxymethyl-3-nitrobenzoic acid | 1260834-31-8 | 0.98 | Hydroxymethyl substitution |
Methyl 3-cyano-5-nitrobenzoate | 99066-80-5 | 0.86 | Ester derivative |
4-Methyl-3,5-dinitrobenzoic acid | 16533-71-4 | 0.85 | Additional nitro groups |
3-Cyano-4-nitrobenzoic acid | 53403980 | Similar structure | Different position of cyano and nitro groups |
These compounds illustrate the diversity within the family of cyano-substituted benzoic acids while highlighting the unique positioning of functional groups in 4-cyano-3-nitrobenzoic acid that influences its reactivity and biological properties.
The development of 4-cyano-3-nitrobenzoic acid emerged from the broader evolution of nitroaromatic chemistry and the systematic exploration of polysubstituted benzoic acid derivatives. While the exact discovery date remains undocumented in available literature, the compound's first official registration in chemical databases occurred in 2007, with subsequent modifications recorded as recently as 2025. The compound's Chemical Abstracts Service (CAS) number 153775-42-9 was assigned to ensure unique identification within the global chemical registry system.
Historical development of this compound aligns with the pharmaceutical industry's increasing demand for specialized aromatic intermediates capable of undergoing selective chemical transformations. The presence of both cyano and nitro functional groups reflects advances in synthetic methodology that allow for the controlled introduction of multiple electron-withdrawing substituents without compromising molecular stability. Patent literature from the early 2000s demonstrates the compound's emergence as a key building block in drug discovery programs, particularly those targeting oncological and neurological disorders.
4-Cyano-3-nitrobenzoic acid occupies a pivotal position in synthetic organic chemistry due to its exceptional reactivity profile and structural versatility. The compound serves as a multifunctional platform for diverse chemical transformations, enabling the construction of complex molecular architectures through selective modification of its functional groups. The enhanced acidity conferred by the electron-withdrawing cyano and nitro substituents facilitates nucleophilic aromatic substitution reactions and enables the formation of stable metal complexes.
In pharmaceutical synthesis, this compound functions as a critical intermediate for developing bioactive molecules with enhanced pharmacological properties. Patent documentation reveals its utilization in synthesizing benzamide derivatives with demonstrated anticancer activity, where the cyano group provides a handle for further structural elaboration while the nitro group can be selectively reduced to introduce amino functionality. The compound's application extends to the preparation of heterocyclic systems, where the carboxylic acid moiety enables amide bond formation with various nucleophiles.
The synthetic utility of 4-cyano-3-nitrobenzoic acid is further enhanced by its commercial availability from multiple suppliers, ensuring consistent supply for research and industrial applications. Current market pricing ranges from $55 for 100mg to $200 for 250mg quantities, reflecting the specialized nature of this intermediate and the complexity of its synthesis.
4-Cyano-3-nitrobenzoic acid belongs to the broader classification of substituted benzoic acids, specifically categorized as a polysubstituted aromatic carboxylic acid bearing both nitrile and nitro functional groups. The compound's molecular formula C₈H₄N₂O₄ and molecular weight of 192.13 g/mol reflect its compact yet functionally dense structure. The systematic IUPAC nomenclature designates the cyano group at the 4-position and the nitro group at the 3-position relative to the carboxylic acid functionality, establishing a clear substitution pattern that influences both electronic properties and reactivity.
Structural analysis reveals a planar aromatic system with significant electronic delocalization affected by the presence of multiple electron-withdrawing groups. The compound exhibits a melting point range of 194-198°C and a calculated boiling point of 438.1±40.0°C, indicating substantial intermolecular interactions characteristic of highly substituted aromatic acids. The logarithmic partition coefficient (LogP) value of 1.68788 suggests moderate lipophilicity, potentially influencing biological membrane permeability and pharmaceutical applications.
4-Cyano-3-nitrobenzoic acid exhibits the molecular formula C₈H₄N₂O₄, representing a substituted benzoic acid derivative with multiple functional groups [1]. The constitutional analysis reveals a benzene ring core substituted with three distinct functional groups: a carboxylic acid group (-COOH), a nitro group (-NO₂), and a cyano group (-CN) [2]. The molecular weight of this compound is precisely 192.128 grams per mole, with an exact mass of 192.01700 atomic mass units [15].
The atomic composition consists of eight carbon atoms, four hydrogen atoms, two nitrogen atoms, and four oxygen atoms [3]. The structural framework demonstrates a high degree of unsaturation, with the benzene ring contributing significantly to the molecular stability through aromatic electron delocalization [26]. The polar surface area measures 106.91 square angstroms, indicating substantial polarity due to the presence of multiple electron-withdrawing substituents [7].
Table 1: Basic Molecular Information
Property | Value |
---|---|
Molecular Formula | C₈H₄N₂O₄ |
Molecular Weight (g/mol) | 192.128 |
CAS Registry Number | 153775-42-9 |
IUPAC Name | 4-cyano-3-nitrobenzoic acid |
MDL Number | MFCD16876894 |
InChI Key | JVPRJKPSKHSUDO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)N+[O-])C#N |
The compound features a calculated logarithmic partition coefficient (LogP) of 1.687, suggesting moderate lipophilicity balanced by the hydrophilic nature of the carboxylic acid functionality [13]. The molecule contains four hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds providing limited conformational flexibility [7].
Table 2: Structural Parameters
Parameter | Value |
---|---|
Number of Carbon Atoms | 8 |
Number of Hydrogen Atoms | 4 |
Number of Nitrogen Atoms | 2 |
Number of Oxygen Atoms | 4 |
Polar Surface Area (Ų) | 106.91 |
LogP | 1.687 |
H-Bond Acceptors | 4 |
H-Bond Donors | 1 |
Rotatable Bonds | 2 |
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 4-cyano-3-nitrobenzoic acid [9]. This nomenclature follows the established IUPAC conventions for substituted benzoic acids, where the carboxylic acid functional group serves as the parent structure with position 1 (ipso position) [11]. The substituents are numbered according to their positions relative to the carboxylic acid group, with the nitro group occupying position 3 (meta position) and the cyano group at position 4 (para position relative to the carboxylic acid) [12].
Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service (CAS) index name designates this compound as "Benzoic acid, 4-cyano-3-nitro-", which follows the CAS naming hierarchy [2]. International naming conventions include the German designation "4-Cyan-3-nitrobenzoesäure" and the French name "Acide 4-cyano-3-nitrobenzoïque" [2].
Table 3: Alternative Nomenclature
Naming System | Name |
---|---|
IUPAC Name | 4-cyano-3-nitrobenzoic acid |
Alternative IUPAC | Benzoic acid, 4-cyano-3-nitro- |
German Name | 4-Cyan-3-nitrobenzoesäure |
French Name | Acide 4-cyano-3-nitrobenzoïque |
Common Synonyms | 4-CN-3-NO₂BzOH; 4-cyano-3-nitro-benzoic acid |
The compound is also referenced by various abbreviated forms in chemical literature, including systematic codes such as X8067 and QC-9001 [13]. These alternative identifiers facilitate database searches and chemical inventory management across different research institutions and commercial suppliers [14].
The structural representation of 4-cyano-3-nitrobenzoic acid reveals a planar aromatic system with minimal stereochemical complexity [16]. The benzene ring maintains its characteristic hexagonal geometry with sp² hybridization at all carbon centers, ensuring planarity of the aromatic core [26]. The carboxylic acid group adopts a coplanar arrangement with the benzene ring, maximizing conjugation between the carbonyl π-system and the aromatic electrons [31].
The nitro group at position 3 exhibits resonance stabilization with the aromatic ring, with the nitrogen atom adopting sp² hybridization [17]. The two oxygen atoms of the nitro group are equivalent due to resonance delocalization, creating a symmetrical arrangement around the nitrogen center [25]. The cyano group at position 4 maintains linear geometry with sp hybridization at the carbon atom, forming a triple bond with the nitrogen atom [19].
Table 4: Functional Groups Analysis
Functional Group | Position on Benzene Ring | Electronic Effect |
---|---|---|
Carboxylic Acid (-COOH) | 1 (ipso) | Electron-withdrawing (inductive) |
Nitro Group (-NO₂) | 3 (meta to COOH) | Strong electron-withdrawing |
Cyano Group (-CN) | 4 (para to COOH) | Strong electron-withdrawing |
Aromatic Ring | Benzene core | Electron reservoir |
The molecular geometry exhibits C₁ symmetry due to the asymmetric arrangement of substituents around the benzene ring [19]. The absence of chiral centers eliminates stereoisomerism, resulting in a single constitutional isomer [15]. The dihedral angles between the substituents and the aromatic plane are minimized to optimize electronic conjugation and resonance stabilization [24].
The electronic distribution in 4-cyano-3-nitrobenzoic acid is significantly influenced by the presence of three electron-withdrawing groups attached to the benzene ring [22]. The combined effect of the carboxylic acid, nitro, and cyano substituents creates a substantial electron deficiency in the aromatic system [28]. This electronic perturbation manifests through multiple resonance structures that delocalize positive charge throughout the molecular framework [17].
The nitro group participates in extensive resonance with the aromatic ring, contributing to electron withdrawal through both inductive and mesomeric effects [21]. The resonance structures of the nitro group involve charge separation, with positive charge developing on the nitrogen atom and negative charge on the oxygen atoms [25]. This electronic arrangement enhances the electron-withdrawing capacity of the nitro substituent [27].
The cyano group exhibits strong electron-withdrawing properties through its triple bond character and the electronegativity of the nitrogen atom [19]. The linear geometry of the cyano group facilitates effective overlap with the aromatic π-system, allowing for charge delocalization from the benzene ring toward the electronegative nitrogen terminus [20]. This interaction reduces the overall electron density of the aromatic system [24].
The carboxylic acid group contributes to electron withdrawal primarily through inductive effects, with the carbonyl carbon bearing partial positive charge [22]. The resonance structures of the carboxylic acid group involve delocalization between the carbon-oxygen bonds, creating additional pathways for electron withdrawal from the aromatic ring [17].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly affected by the electron-withdrawing substituents [28]. The presence of multiple electron-withdrawing groups lowers both HOMO and LUMO energy levels, with the LUMO being more strongly affected due to the virtual orbital interactions [32]. This electronic configuration results in enhanced electrophilic character and increased stability of the molecular anion [29].